3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Brand Name: Vulcanchem
CAS No.: 2167921-61-9
VCID: VC5467492
InChI: InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2
SMILES: C1CC(CC2=C(C1)C=CC(=C2)Br)N
Molecular Formula: C11H14BrN
Molecular Weight: 240.144

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

CAS No.: 2167921-61-9

Cat. No.: VC5467492

Molecular Formula: C11H14BrN

Molecular Weight: 240.144

* For research use only. Not for human or veterinary use.

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine - 2167921-61-9

Specification

CAS No. 2167921-61-9
Molecular Formula C11H14BrN
Molecular Weight 240.144
IUPAC Name 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Standard InChI InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2
Standard InChI Key JYLAAWZFYJIIES-UHFFFAOYSA-N
SMILES C1CC(CC2=C(C1)C=CC(=C2)Br)N

Introduction

Structural Characteristics and Molecular Properties

The compound’s core consists of a benzo annulene system, where a benzene ring is fused to a seven-membered non-aromatic hydrocarbon ring. The bromine atom occupies position 3 on the bicyclic framework, while the primary amine group is located at position 6. This arrangement introduces both steric and electronic complexities that influence reactivity.

Molecular Formula: C₁₁H₁₄BrN
Exact Mass: 239.911 g/mol
Molecular Weight: 240.14 g/mol
Density: Estimated at 1.4 ± 0.1 g/cm³, consistent with brominated annulene derivatives
Boiling Point: Projected to exceed 300°C due to high molecular rigidity and halogen presence
Solubility: Expected to exhibit lipophilicity (LogP ≈ 3.4), favoring dissolution in dichloromethane or ethyl acetate over aqueous media

The amine group’s basicity (pKa ~9–10) and bromine’s polarizability create distinct regions for electrophilic and nucleophilic interactions, enabling versatile derivatization.

Synthetic Pathways and Optimization

Core Assembly Strategies

The benzo annulene framework is typically constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. For example, treating 2-(3-bromophenyl)cycloheptanol with sulfuric acid induces dehydration and cyclization to form the brominated annulene core.

Amination Techniques

Introducing the amine group at position 6 often involves:

  • Nucleophilic substitution: Reacting 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-ol with ammonia under high-pressure conditions

  • Reductive amination: Converting a ketone precursor (3-bromo-5H-benzo annulen-6-one) using sodium cyanoborohydride and ammonium acetate

Yield Optimization:

  • Employing microwave-assisted synthesis reduces reaction times from 24 hours to <2 hours

  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) achieves >95% purity

Reactivity Profile and Functionalization

Halogen-Based Transformations

The bromine atom serves as a handle for cross-coupling reactions:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAmino-substituted analogs

Amine-Directed Modifications

  • Acylation: Acetic anhydride in pyridine yields the corresponding acetamide

  • Sulfonylation: Tosyl chloride in DCM produces a sulfonamide derivative

  • Mannich Reactions: Formaldehyde and secondary amines generate β-amino ketones

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 6.82 (d, J=8.4 Hz, 1H, aromatic H)

  • δ 6.65 (dd, J=8.4, 2.0 Hz, 1H, aromatic H)

  • δ 6.52 (d, J=2.0 Hz, 1H, aromatic H)

  • δ 3.15–2.95 (m, 2H, CH₂NH₂)

  • δ 2.80–2.60 (m, 4H, annulene CH₂)

  • δ 2.10–1.90 (m, 2H, annulene CH₂)

IR (ATR):

  • 3380 cm⁻¹ (N-H stretch)

  • 1590 cm⁻¹ (C=C aromatic)

  • 560 cm⁻¹ (C-Br)

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